Lumiracoxib Acyl-beta-D-glucuronide is a hypothetical compound belonging to the class of acyl glucuronides. Acyl glucuronides are formed when the carboxylic acid group of a drug molecule forms an ester linkage with the 1-hydroxyl group of glucuronic acid. This conjugation reaction is a common metabolic pathway for many drugs containing carboxylic acid groups, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [, , ]. Due to their electrophilic nature, acyl glucuronides can undergo various reactions, including hydrolysis, acyl migration, and covalent binding to proteins [, , ]. These reactions are of particular interest in drug research due to their potential implications for drug efficacy, clearance, and toxicity [, , ].
Lumiracoxib Acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and acute pain. This compound plays a crucial role in the biochemical pathways associated with pain relief and inflammation. Lumiracoxib Acyl-beta-D-glucuronide is classified under acyl glucuronides, which are conjugated metabolites formed through the process of glucuronidation, a common phase II metabolic pathway that enhances the solubility and excretion of drugs.
The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is facilitated by UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the Lumiracoxib molecule.
Key Synthesis Parameters:
Lumiracoxib Acyl-beta-D-glucuronide has a molecular formula of C_{22}H_{29}O_{8} and a molecular weight of approximately 469.85 g/mol. Its structure features a glucuronic acid moiety linked to the Lumiracoxib core, which includes a dihaloaromatic ring and a 5-methyl group. This structural configuration is essential for its biological activity and interaction with metabolic pathways .
Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction:
The major products formed from these reactions include Lumiracoxib itself, glucuronic acid, and various hydroxylated or reduced derivatives.
The mechanism of action for Lumiracoxib Acyl-beta-D-glucuronide primarily involves the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase-2 (COX-2). This inhibition leads to decreased production of inflammatory mediators, thus alleviating pain and inflammation associated with conditions such as osteoarthritis.
Biochemical Pathways:
Lumiracoxib Acyl-beta-D-glucuronide exhibits several notable physical and chemical properties:
These properties are critical for its application in biochemical research and pharmaceutical formulations .
Lumiracoxib Acyl-beta-D-glucuronide is utilized in various scientific fields:
Lumiracoxib acyl-β-D-glucuronide exemplifies the dual nature of acyl glucuronides (AGs) in pharmacotherapy. As a chemically reactive metabolite, it undergoes non-enzymatic hydrolysis and intramolecular acyl migration, processes that generate protein-reactive isomers. These isomers form covalent adducts with serum albumin and hepatic proteins via nucleophilic substitution reactions [4]. The extent of adduct formation correlates directly with the metabolite's chemical instability and enzymatic hydrolysis rate in biological systems.
Human liver microsomes (HLM) studies reveal lumiracoxib-AG's hydrolysis rate (0.36 nmol/min/mg protein) exceeds the threshold (0.277 nmol/min/mg protein) associated with high idiosyncratic toxicity risk (IDT). This enzymatic hydrolysis, mediated by hepatic esterases like ABHD10, regenerates the pharmacologically active parent compound while simultaneously increasing covalent binding potential [4]. Comparative analysis shows lumiracoxib-AG’s hydrolysis rate surpasses safer NSAID metabolites (e.g., ibuprofen-AG: 0.12 nmol/min/mg) and approaches rates of withdrawn drugs (zomepirac-AG: 0.41 nmol/min/mg) [4]:
Table 1: Enzymatic Hydrolysis Rates of NSAID Acyl Glucuronides in Human Liver Microsomes
Compound | Hydrolysis Rate (nmol/min/mg protein) | Toxicity Risk Category |
---|---|---|
Lumiracoxib-AG | 0.36 | High (Withdrawn) |
Ibufenac-AG | 0.40 | High (Withdrawn) |
Zomepirac-AG | 0.41 | High (Withdrawn) |
Diclofenac-AG | 0.31 | Warning (Market retention) |
Ibuprofen-AG | 0.12 | Low (Safe) |
This reactivity translates to tissue-specific damage through haptenization of cellular proteins, triggering immune-mediated responses in liver, kidney, and bone marrow—organs frequently affected in lumiracoxib-associated IDT [4].
The molecular architecture of lumiracoxib acyl-β-D-glucuronide (IUPAC: (2S,3S,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid) dictates its metabolic behavior [6] [8]. Key structural elements include:
Metabolic interconversion pathways govern its functional impact:
Table 2: Structural Features Governing Reactivity and Metabolism
Structural Element | Role in Reactivity/Metabolism | Consequence |
---|---|---|
β-acyl glycosidic bond | Susceptible to hydrolysis and migration | Protein adduct formation; Isomer generation |
Glucuronic acid carboxyl | Enhances water solubility; Participates in intramolecular rearrangement | Facilitates biliary excretion; Increases degradation rate |
Chloro-fluoroaniline moiety | Electron-withdrawing effect on carbonyl carbon | Increases electrophilicity and adduct formation potential |
Methylphenyl group | Steric hindrance near conjugation site | Modulates enzymatic hydrolysis kinetics |
The hepatotoxic potential of lumiracoxib acyl-β-D-glucuronide precipitated global market withdrawals of lumiracoxib (Prexige®). Despite favorable gastrointestinal safety in the TARGET trial (>18,000 patients), post-marketing surveillance identified severe hepatotoxicity linked to prolonged exposure [4] [10]. Key events include:
Mechanistic studies confirmed acyl glucuronide involvement:
This withdrawal underscored the critical importance of characterizing acyl glucuronide metabolites during drug development, particularly for carboxylic acid-containing NSAIDs with doses exceeding 200 mg/day.
Table 3: Global Regulatory Actions on Lumiracoxib (2007-2008)
Date | Country/Region | Action Taken | Primary Rationale |
---|---|---|---|
August 2007 | Australia | Market cancellation | 8 cases hepatotoxicity (2 fatal, 2 transplants) |
August 2007 | New Zealand | Recall | Followed Australian safety review |
October 2007 | Canada | Sales suspension | Hepatotoxicity risk at approved doses |
December 2007 | European Union | Market withdrawal recommendation | Risk of severe liver injury |
July-Oct 2008 | Brazil | Suspension (July); Full withdrawal (October) | 35% of global adverse events reported nationally |
Table 4: Key Identifiers of Lumiracoxib Acyl-beta-D-glucuronide
Identifier Type | Value |
---|---|
Systematic Name | (2S,3S,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
CAS Registry | 697287-17-5 |
Molecular Formula | C~21~H~21~ClFNO~8~ |
Average Mass | 469.85 g/mol |
SMILES | Cc1ccc(Nc2c(F)cccc2Cl)c(CC(=O)O[C@H]3OC@@HC(=O)O)c1 |
InChI Key | GEVZOJTWMGGTTK-ZFORQUDYSA-N |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: